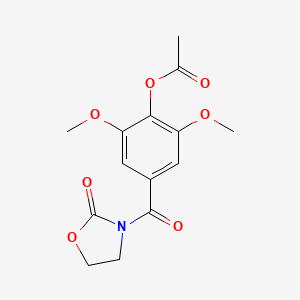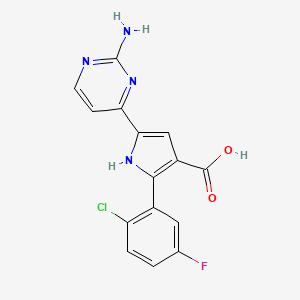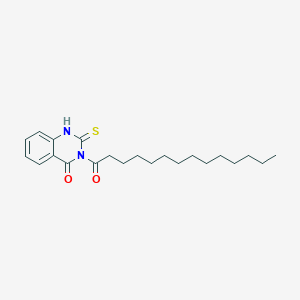
2-Sulfanylidene-3-tetradecanoyl-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a tetradecanoyl group attached to the nitrogen atom at the third position of the quinazolinone ring, and a thioxo group at the second position. Quinazolinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone core with a suitable sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Acylation with Tetradecanoyl Chloride: The final step involves the acylation of the nitrogen atom at the third position of the quinazolinone ring with tetradecanoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various functionalized quinazolinone derivatives.
科学的研究の応用
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
類似化合物との比較
3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
2-Thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the tetradecanoyl group, resulting in different biological activities and properties.
3-Acetyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a shorter acyl chain, which may affect its solubility and reactivity.
3-Benzoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Features an aromatic acyl group, leading to distinct chemical and biological characteristics.
The uniqueness of 3-Tetradecanoyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one lies in its long aliphatic acyl chain, which can influence its lipophilicity, membrane permeability, and overall biological activity.
特性
CAS番号 |
805323-90-4 |
|---|---|
分子式 |
C22H32N2O2S |
分子量 |
388.6 g/mol |
IUPAC名 |
2-sulfanylidene-3-tetradecanoyl-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H32N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-21(26)18-15-13-14-16-19(18)23-22(24)27/h13-16H,2-12,17H2,1H3,(H,23,27) |
InChIキー |
DDOAVRHQRXTXPX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)N1C(=O)C2=CC=CC=C2NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


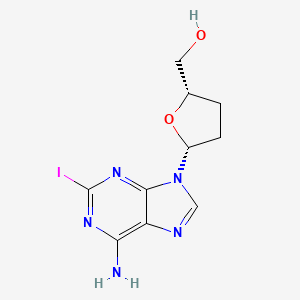


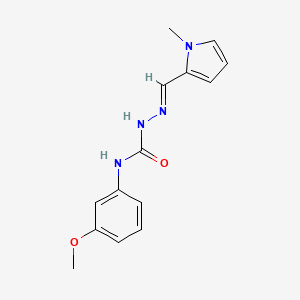
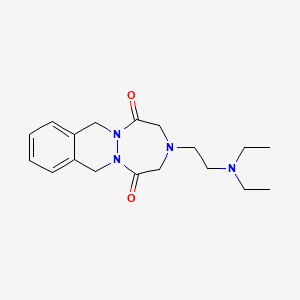
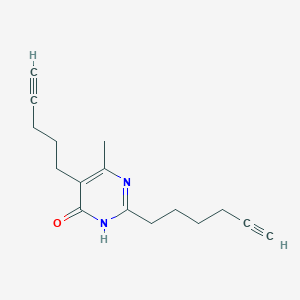
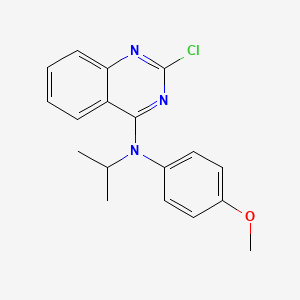
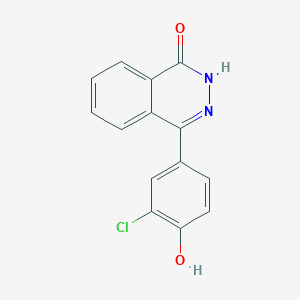


![2,8-Diazabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B12914675.png)
